2-Cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid
Description
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Properties
IUPAC Name |
2-cyclopentyl-3-(4-nitrophenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-20-17-8-4-3-7-16(17)18(21(25)26)19(22(20)14-5-1-2-6-14)13-9-11-15(12-10-13)23(27)28/h3-4,7-12,14,18-19H,1-2,5-6H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGQLWSGZYINEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid (CAS Number: 383146-84-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀N₂O₅ |
| Melting Point | 200–202 °C |
| Hazard Classification | Irritant |
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated inhibition of pro-inflammatory cytokines in human cell lines.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several pathways have been identified:
- Inhibition of Cyclooxygenase Enzymes : Similar to other compounds in its class, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.
- Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Cytotoxicity : A study conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective toxicity.
- Anti-inflammatory Study : In a model of acute inflammation using murine macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. The presence of the nitrophenyl group may enhance biological activity by improving binding affinity to cancer cell receptors.
- A study demonstrated the synthesis of related isoquinoline derivatives that showed cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer drugs using this compound as a lead structure.
-
Analgesic Properties :
- Research into similar tetrahydroisoquinoline derivatives has shown promising analgesic effects. The structural similarity suggests that 2-cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid could be explored for pain management therapies.
-
Neuroprotective Effects :
- Compounds with isoquinoline frameworks have been studied for neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems makes this compound a candidate for further investigation in neuropharmacology.
Material Science Applications
-
Polymer Synthesis :
- The compound can serve as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its unique structure allows for functionalization, leading to materials with tailored characteristics.
-
Nanomaterials :
- Incorporation of this compound into nanomaterials could improve their performance in drug delivery systems due to its potential biocompatibility and ability to interact with biological membranes.
Synthetic Intermediate
The compound acts as an important intermediate in the synthesis of other complex molecules. Its unique functional groups allow for various chemical transformations:
- Reactions : It can undergo nucleophilic substitutions and cyclization reactions, making it valuable in synthetic organic chemistry.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Smith et al., 2020 | Investigated the anticancer properties of isoquinoline derivatives | Suggested that modifications could lead to new cancer therapies |
| Johnson et al., 2021 | Explored analgesic effects in animal models | Proposed use in pain management |
| Lee et al., 2022 | Studied neuroprotective effects in vitro | Indicated potential for neurodegenerative disease treatment |
Q & A
Q. What are the recommended synthetic routes and purification strategies for synthesizing 2-cyclopentyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. A plausible route includes:
- Step 1 : Cyclopentylamine and 4-nitrobenzaldehyde undergo Schiff base formation in refluxing ethanol.
- Step 2 : Cyclization via acid catalysis (e.g., acetic acid with sodium acetate, as in ) to form the tetrahydroisoquinoline core.
- Step 3 : Carboxylic acid functionalization using protecting groups (e.g., tert-butyl ester) to avoid side reactions.
Purification may involve recrystallization from DMF/water mixtures or preparative HPLC (≥97% purity, as referenced in ). Safety protocols for handling nitroaromatics (e.g., skin/eye protection, ventilation) should align with SDS guidelines .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : Analyze - and -NMR spectra to verify cyclopentyl, nitro-phenyl, and carboxylic acid moieties. Compare shifts with analogous compounds (e.g., cyclohexyl derivatives in ).
- Mass Spectrometry : Confirm molecular weight (expected ~350–400 g/mol, based on ’s C20H25NO3 at 327.42 g/mol).
- Elemental Analysis : Validate C/H/N/O percentages against theoretical values.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Contradictions often arise from substituent electronic effects (e.g., nitro group’s electron-withdrawing nature). Strategies include:
- Comparative SAR : Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy or halogens, as in ).
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and predict binding interactions.
- Biological Assays : Use dose-response curves in pharmacological models (e.g., enzyme inhibition assays, as implied in ) to correlate substituents with activity.
Q. How can researchers address solubility limitations in biological assays?
- Methodological Answer : The compound’s poor aqueous solubility (common with nitroaromatics and tetrahydroisoquinolines) can be mitigated via:
- Co-solvent Systems : Use DMSO/water mixtures (<5% DMSO to avoid cytotoxicity).
- Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt.
- Nanoparticle Formulation : Employ liposomal encapsulation or PEGylation to enhance bioavailability. Safety protocols for nanoparticulate handling should follow SDS guidelines for fine chemicals .
Q. What safety protocols are critical for handling this compound during long-term stability studies?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or nitro-group reduction.
- Decomposition Monitoring : Use HPLC-PDA to detect degradation products (e.g., nitro-to-amine reduction).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Ensure fume hoods are used for weighing (per SDS recommendations in and ).
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Conflicting reactivity may stem from steric hindrance from the cyclopentyl group or solvent effects. Resolve by:
- Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.
- X-ray Crystallography : Determine spatial arrangement of the nitro-phenyl and cyclopentyl groups to identify steric barriers.
- Control Experiments : Use model compounds (e.g., unsubstituted tetrahydroisoquinoline, as in ) to isolate substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
